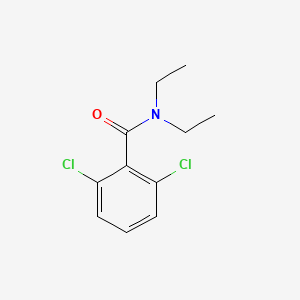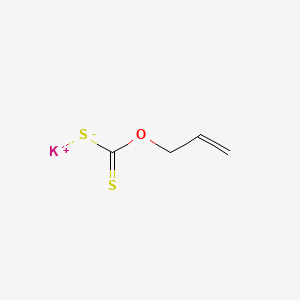
Potassium allyl xanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium allyl xanthate is an organosulfur compound widely used in various industrial and scientific applications. It is a potassium salt of xanthic acid, characterized by its yellowish color and distinctive odor. The compound is primarily utilized in the mining industry as a flotation agent for the extraction of metals from ores. Additionally, it finds applications in organic synthesis and polymer chemistry due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium allyl xanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and allyl alcohol. The reaction proceeds as follows:
KOH+CS2+CH2=CHCH2OH→CH2=CHCH2OCS2K+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying. The purity of the final product is usually around 90-95%, with impurities such as alkali metal sulfides and carbonates.
Chemical Reactions Analysis
Types of Reactions: Potassium allyl xanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: this compound can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted xanthates and alcohols.
Scientific Research Applications
Potassium allyl xanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential use in biological assays and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity with biological molecules.
Industry: In addition to its use in mining, this compound is employed in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of potassium allyl xanthate involves its ability to form strong bonds with metal ions and other electrophilic species. The xanthate group acts as a nucleophile, attacking electrophilic centers and forming stable complexes. This reactivity is exploited in various applications, from metal extraction to organic synthesis.
Comparison with Similar Compounds
- Potassium ethyl xanthate
- Potassium isopropyl xanthate
- Potassium amyl xanthate
Comparison: Potassium allyl xanthate is unique due to the presence of the allyl group, which imparts additional reactivity compared to other xanthates. This makes it particularly useful in applications requiring the formation of carbon-carbon bonds. In contrast, other xanthates like potassium ethyl xanthate and potassium isopropyl xanthate are more commonly used in flotation processes due to their higher selectivity for certain metal ions .
Properties
CAS No. |
5454-74-0 |
|---|---|
Molecular Formula |
C4H5KOS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
potassium;prop-2-enoxymethanedithioate |
InChI |
InChI=1S/C4H6OS2.K/c1-2-3-5-4(6)7;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |
InChI Key |
IZXCKOBEDZSYQB-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


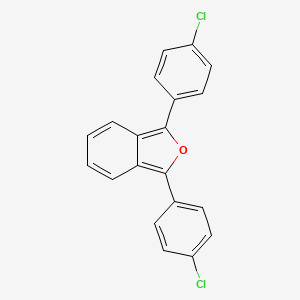
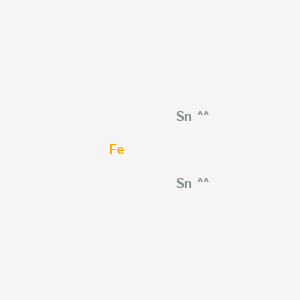
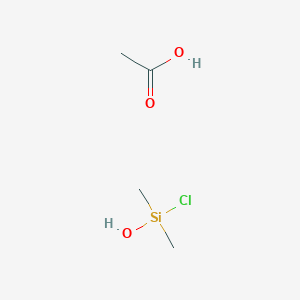
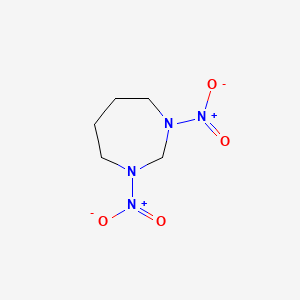
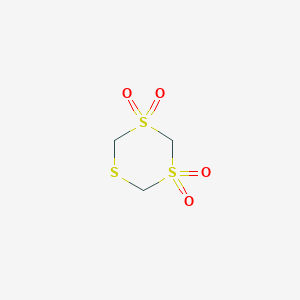
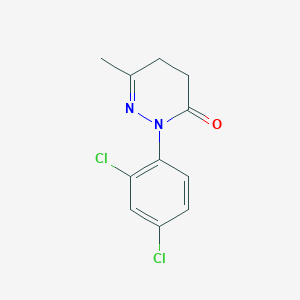
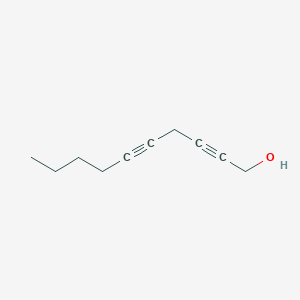
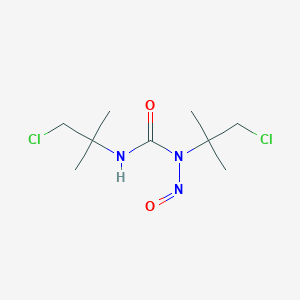

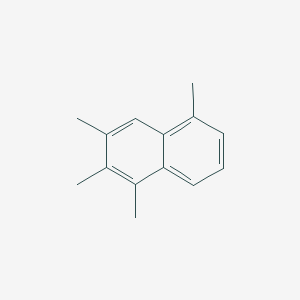
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

